molecular formula C3H5Cl B106547 1-Chloro-1-propene CAS No. 16136-85-9

1-Chloro-1-propene

Cat. No. B106547
CAS RN: 16136-85-9
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-propene, also known as allyl chloride, is a chlorinated hydrocarbon with the formula C3H5Cl. It is used as a building block in organic synthesis, particularly in the production of epoxides, polymers, and pharmaceuticals. The molecule consists of a three-carbon chain with a chlorine atom attached to the first carbon and a double bond between the first and second carbon atoms.

Synthesis Analysis

The synthesis of chlorinated propenes, such as 1-chloro-1-propene, often involves dehydrohalogenation reactions or addition reactions to alkenes. For example, 1-chloro-1-propene can be synthesized by the reaction of propene with chlorine. The synthesis of related compounds, such as 1-chloro-2-fluoroethylene, involves similar halogenation reactions, as described in the equilibrium structure determination of 1-chloro-1-fluoroethene . Additionally, the synthesis of complex chlorinated compounds, like 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene, involves multiple steps, including chlorination and condensation reactions .

Molecular Structure Analysis

The molecular structure of 1-chloro-1-propene and its related compounds has been extensively studied using various techniques, including electron diffraction and quantum chemical calculations. For instance, the gas-phase molecular structure of 3-chloro-1-propene has been determined, showing that the molecule exists predominantly in the gauche conformation . Similarly, studies on 2-bromo-3-chloro-1-propene have revealed the presence of anti and gauche conformers in the gas phase . These studies provide insights into the conformational preferences of chlorinated propenes, which are influenced by factors such as steric interactions and hyperconjugation.

Chemical Reactions Analysis

Chlorinated propenes, including 1-chloro-1-propene, undergo various chemical reactions due to the presence of the reactive double bond and the chlorine atom. These reactions include polymerization, nucleophilic substitution, and oxidation. The reactivity of the double bond allows for the formation of polymers, while the chlorine atom can be replaced by other groups in substitution reactions. The conformational analysis of 1-chloro- and 1-bromo-2-propanol provides insights into the stereochemical control in compounds with halohydrin motifs, which are important in pharmaceutical and agrochemical products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-1-propene are characterized by its boiling point, density, solubility, and reactivity. The molecule's electron diffraction studies provide information on bond lengths and angles, which are crucial for understanding its reactivity and interactions with other molecules . The conformational isomerism and the presence of different conformers also affect the physical properties, such as boiling points and densities, of chlorinated propenes.

Scientific Research Applications

Atmospheric Chemistry and Reaction Kinetics

  • Temperature Dependence of Reactions with Chlorine Atoms : Research by Ceacero-Vega et al. (2009) focused on the reactions of chlorine atoms with propene at different temperatures, essential for understanding the atmospheric chemistry of alkenes like 1-chloro-1-propene and their impact on air quality (Ceacero-Vega et al., 2009).
  • Selective Reaction in Solid Para-Hydrogen : A study by Amicangelo and Lee (2010) examined the reaction of chlorine atoms with propene in a solid para-hydrogen matrix, finding unique selectivity, which could impact the understanding of organic chemistry and gas-phase reactions (Amicangelo & Lee, 2010).
  • Photocatalytic Degradation using TiO2 : Nishikiori et al. (2015) investigated the photocatalytic degradation of chlorinated propenes using TiO2, revealing insights into the degradation processes and potential environmental applications (Nishikiori et al., 2015).

Catalysis and Polymerization

  • Metathesis Catalyst Deactivation and Byproduct Formation : Research by Leduc et al. (2008) on silica-supported rhenium alkylidene alkene metathesis catalysts showed significant insights into catalyst deactivation and byproduct formation in reactions involving alkenes like 1-chloro-1-propene (Leduc et al., 2008).
  • Pervaporation Properties of Propene/1-Decene Copolymers : Tian et al. (2011) synthesized propene/1-decene copolymers and explored their use as membrane materials, demonstrating potential applications in organophilic pervaporation (Tian et al., 2011).

Reaction Mechanisms and Modeling

  • Computational Study of Reaction Dynamics : Hornung et al. (2015) used trajectory calculations on a potential energy surface to examine the dynamics of the reaction of Cl atoms with propene, providing deep insights into reaction mechanisms and kinetics relevant to 1-chloro-1-propene (Hornung et al., 2015).
  • Quantum Chemical Study on Atmospheric Reactions : Bhuvaneswari and Senthilkumar (2019) conducted a detailed quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with the OH radical, shedding light on the atmospheric fate of similar compounds (Bhuvaneswari & Senthilkumar, 2019).

Safety And Hazards

1-Chloro-1-propene is highly flammable and slightly soluble in water . It has a disagreeable odor and can cause significant irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-1-chloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJKYNZGFSVRC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl
Record name 1-CHLOROPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015726
Record name trans-1-Chloropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO]
Record name 1-CHLOROPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloro-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2859
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

35-36 °C
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup)
Record name 1-CHLOROPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloro-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2859
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9 (WATER= 1)
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

507.0 [mmHg], 507 mm Hg at 25 °C
Record name 1-Chloro-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2859
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Chloro-1-propene

Color/Form

Liquid /cis and trans isomers/

CAS RN

590-21-6, 16136-85-9, 36472-34-1
Record name 1-CHLOROPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Propene, 1-chloro-, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16136-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloropropene, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1(or 2)-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036472341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-1-Chloropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E)-1-Chloroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROPROPENE, (1E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR3RBG862
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-1-propene
Reactant of Route 2
1-Chloro-1-propene
Reactant of Route 3
1-Chloro-1-propene
Reactant of Route 4
1-Chloro-1-propene
Reactant of Route 5
1-Chloro-1-propene
Reactant of Route 6
1-Chloro-1-propene

Citations

For This Compound
128
Citations
ZB Alfassi, DM Golden… - International Journal of …, 1973 - Wiley Online Library
… 1-chloro-1 -propene, is propylene, its formation being more pronounced at lower temperatures. The ratio between the yields of propylene and 1-chloro- 1-propene … 1 -chloro- 1 -propene: …
Number of citations: 17 onlinelibrary.wiley.com
T Neudecker, W Dekant, M Jörns, E Eder… - Biochemical …, 1986 - Elsevier
… or vicinal position (ie methylation of the C-atoms of the double bond or of those next to it) strongly affects the mutagenic potency as can be seen from the case of 1-chloro-1-propene. Its l…
Number of citations: 3 www.sciencedirect.com
T Neudecker, D Lutz, E Eder, D Henschler - Biochemical Pharmacology, 1980 - Elsevier
… and 1-chloro-1-propene, which are inactive per se, become slightly mutagenic under these conditions. The metabolic activation of these non-allylic halooefins to mutagenic derivatives …
Number of citations: 61 www.sciencedirect.com
H Nishikiori, Y Sato, K Oki, T Fujii - Research on Chemical Intermediates, 2015 - Springer
… On the other hand, the onset of the HCOOH formation was delayed during the degradation of 1-chloro-1-propene. During the degradation of 2-chloro-1-propene, the rate of the HCOOH …
Number of citations: 1 link.springer.com
KE Harwell, LF Hatch - Journal of the American Chemical Society, 1955 - ACS Publications
… All of the trans isomers(of 1 -bromo-1 -propene, 1,3dibromopropene, 3-bromo-2-propen-l-ol, 1-bromo3-chloro-1-propene and 1 -chloro-1 -propene) showed the hydrogen out-of-plane …
Number of citations: 41 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
BA Ze'ev, DM Golden, SW Benson - International Journal of Chemical …, 1973 - cris.bgu.ac.il
The I 2‐catalyzed isomerization of allyl chloride to cis‐and trans‐l‐chloro‐l‐propene was measured in a static system in the temperature range 225–329 C. Propylene was found as a …
Number of citations: 0 cris.bgu.ac.il
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
BA Ze'ev, DM Golden, SW Benson - The Journal of Chemical …, 1973 - Elsevier
… The amounts of cis- and trans-1-chloro-1-propene and of allylchloride were determined by gas-liquid-chromatographic analysis using the areas of the peaks (measured by a disk …
Number of citations: 36 www.sciencedirect.com
GW Hearne, TW Evans, HL Yale… - Journal of the American …, 1953 - ACS Publications
I. IU3U). ture. The results were useful also in providing a better understanding of the nature of the high tem-perature substitutive chlorination of olefins. Apparatus.—The reactor …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.